1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid
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Overview
Description
1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid is a heterocyclic compound with a molecular formula of C11H11N3O2S and a molecular weight of 249.29 g/mol . This compound is notable for its unique structure, which combines a thienopyrimidine core with a pyrrolidine carboxylic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often require heating the reactants to facilitate the cyclization process. For example, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrrolidine derivatives: These compounds have a pyrrolidine ring but may lack the thienopyrimidine moiety.
Uniqueness
1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid is unique due to its combination of a thienopyrimidine core with a pyrrolidine carboxylic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c15-11(16)8-2-1-4-14(8)9-7-3-5-17-10(7)13-6-12-9/h3,5-6,8H,1-2,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQHAQGRGDHJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C3C=CSC3=NC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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